

Application Note: Synthesis of 2-Allyl-4-nitrophenol via Claisen Rearrangement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Allyl-4-nitrophenol

Cat. No.: B094914

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of **2-Allyl-4-nitrophenol**, a valuable intermediate in organic synthesis. The synthesis involves a two-step process commencing with the O-allylation of 4-nitrophenol to form 1-allyloxy-4-nitrobenzene, followed by a [1,5]-sigmatropic Claisen rearrangement to yield the final product.^[2] Two established methods for the rearrangement are presented: a traditional high-temperature thermal method and a milder, zinc-catalyzed alternative.^[2] This note includes comprehensive experimental procedures, data summaries, and safety precautions relevant to the synthesis.

Introduction

The Claisen rearrangement is a powerful and reliable carbon-carbon bond-forming reaction in organic chemistry.^{[3][4]} It facilitates the [1,5]-sigmatropic rearrangement of allyl vinyl ethers or allyl aryl ethers to produce γ,δ -unsaturated carbonyl compounds or ortho-allyl phenols, respectively.^{[5][6][7]} The synthesis of **2-Allyl-4-nitrophenol** from 4-nitrophenol is a classic example of the aromatic Claisen rearrangement, which proceeds through an allyl phenyl ether intermediate.^{[2][8]} The final product serves as a versatile building block, incorporating the reactive functionalities of a phenol, a nitro group, and an allyl group.^[2]

This protocol details two primary methodologies for the key rearrangement step:

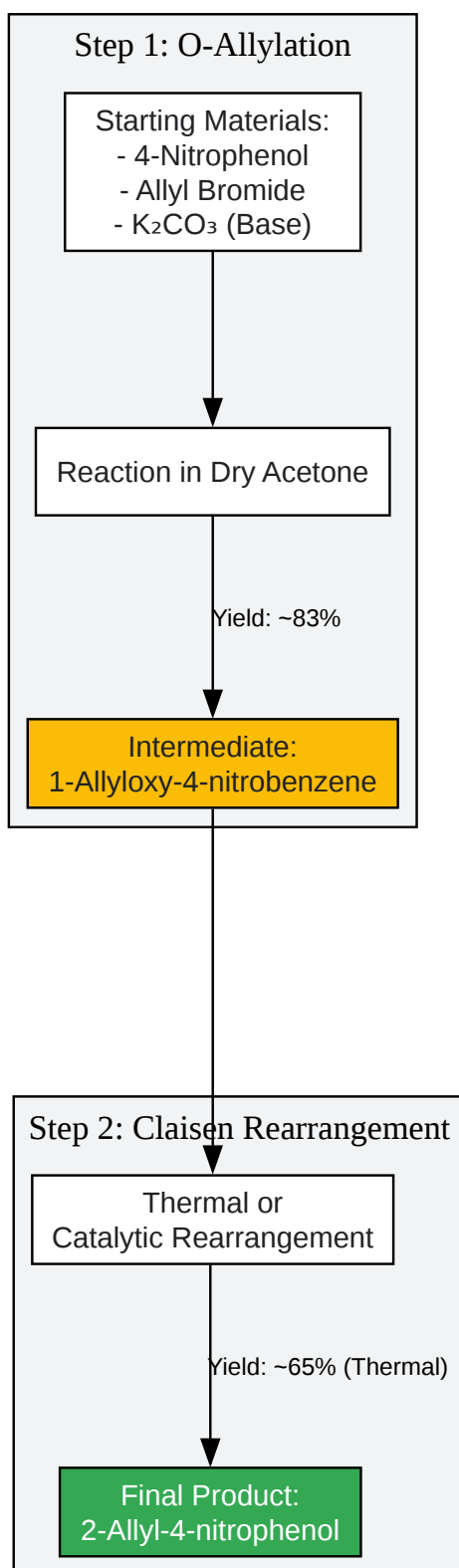
- **Thermal Rearrangement:** A well-established method requiring high temperatures (typically $>200^{\circ}\text{C}$) in a high-boiling point solvent.^{[2][9]}

- Catalytic Rearrangement: A more recent development utilizing a zinc catalyst to achieve the rearrangement under significantly milder conditions (e.g., 55°C), offering a more energy-efficient alternative.^[2]

Overall Reaction Scheme & Workflow

The synthesis is a two-step process:

- Step 1: O-Allylation: Nucleophilic substitution of 4-nitrophenol with allyl bromide to form the ether intermediate, 1-allyloxy-4-nitrobenzene.^[2]
- Step 2: Claisen Rearrangement: Intramolecular rearrangement of the ether intermediate to yield the ortho-allylated product, **2-Allyl-4-nitrophenol**.^{[2][8]}



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Caption: Overall workflow for the synthesis of **2-Allyl-4-nitrophenol**.

Data Presentation

Table 1: Reagents and Materials

Compound	Formula	MW (g/mol)	CAS No.	Role
4-Nitrophenol	C ₆ H ₅ NO ₃	139.11	100-02-7	Starting Material
Allyl Bromide	C ₃ H ₅ Br	120.98	106-95-6	Allyl Source
Potassium Carbonate	K ₂ CO ₃	138.21	584-08-7	Base
Acetone (Dry)	C ₃ H ₆ O	58.08	67-64-1	Solvent
1-Allyloxy-4-nitrobenzene	C ₉ H ₉ NO ₃	179.17	3383-66-2	Intermediate
Diphenyl Ether	C ₁₂ H ₁₀ O	170.21	101-84-8	High-Boiling Solvent
Zinc Powder	Zn	65.38	7440-66-6	Catalyst
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	109-99-9	Solvent
2-Allyl-4-nitrophenol	C ₉ H ₉ NO ₃	179.17	19182-96-8	Final Product

Table 2: Comparison of Claisen Rearrangement Conditions

Parameter	Protocol A: Thermal	Protocol B: Zinc-Catalyzed
Catalyst	None	Zinc Powder
Solvent	Diphenyl Ether	Tetrahydrofuran (THF)
Temperature	-210 °C[2]	55 °C[2]
Atmosphere	Nitrogen[2]	Inert (Nitrogen or Argon)
Reported Yield	~65% (after recrystallization)[2]	Potentially higher/milder
Key Advantage	Established, simple setup	Milder conditions, energy-efficient
Key Disadvantage	Harsh conditions, high energy	Requires catalyst

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. 4-nitrophenol is toxic, and allyl bromide is a lachrymator and toxic. Diphenyl ether has a high boiling point and can cause severe burns.

Protocol 1: Synthesis of 1-Allyloxy-4-nitrobenzene (Intermediate)

This procedure is the prerequisite for both rearrangement protocols.

- Materials:
 - 4-Nitrophenol (13.91 g, 100 mmol)
 - Anhydrous Potassium Carbonate (20.73 g, 150 mmol)
 - Allyl Bromide (10.4 mL, 14.5 g, 120 mmol)
 - Dry Acetone (250 mL)
- Procedure:

1. To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol, anhydrous potassium carbonate, and dry acetone.
2. Stir the suspension vigorously.
3. Add allyl bromide dropwise to the mixture at room temperature.
4. Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
5. After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K_2CO_3 and KBr).
6. Wash the solid residue with a small amount of acetone.
7. Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
8. The resulting crude product can be purified by distillation under reduced pressure or recrystallization from ethanol to yield 1-allyloxy-4-nitrobenzene. An 83% yield can be achieved for this step.^[2]

Protocol 2A: Claisen Rearrangement (Thermal Method)

- Materials:
 - 1-Allyloxy-4-nitrobenzene (8.96 g, 50 mmol)
 - Diphenyl Ether (50 mL)
- Procedure:
 1. Place 1-allyloxy-4-nitrobenzene in a three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere.^[2]
 2. Add diphenyl ether as the solvent.
 3. Heat the mixture in an oil bath to approximately 210°C.^[2]

4. Maintain this temperature and stir for 4-6 hours. Monitor the rearrangement by TLC.
5. Once the reaction is complete, cool the mixture to room temperature.
6. The product, **2-Allyl-4-nitrophenol**, can be isolated by vacuum distillation to remove the high-boiling solvent or by purification via column chromatography on silica gel.
7. Further purification can be achieved by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield the final product. A yield of 65% has been reported for this method.[\[2\]](#)

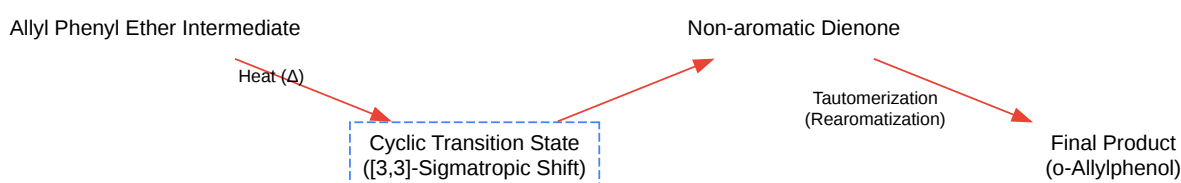
Protocol 2B: Claisen Rearrangement (Zinc-Catalyzed Method)

- Materials:
 - 1-Allyloxy-4-nitrobenzene (8.96 g, 50 mmol)
 - Zinc Powder (0.33 g, 5 mmol, 0.1 eq)
 - Tetrahydrofuran (THF), anhydrous (100 mL)
- Procedure:
 1. To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-allyloxy-4-nitrobenzene and anhydrous THF.
 2. Add zinc powder to the solution.
 3. Heat the mixture in an oil bath to 55°C and stir vigorously.[\[2\]](#)
 4. Maintain the reaction at this temperature, monitoring its progress by TLC until the starting material is consumed.
 5. Upon completion, cool the reaction to room temperature.
 6. Filter the mixture to remove the zinc catalyst.
 7. Remove the THF solvent under reduced pressure.

8. The crude product can be purified by column chromatography on silica gel to afford pure **2-Allyl-4-nitrophenol**.

Mechanism Visualization

The aromatic Claisen rearrangement is a concerted, pericyclic reaction involving a cyclic transition state.^[8] The reaction proceeds via a ^{[1][1]}-sigmatropic shift, followed by a rapid tautomerization to restore the aromaticity of the phenol ring.^{[6][8]}



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Caption: Key stages of the aromatic Claisen rearrangement mechanism.

Characterization

The structure of the final product, **2-Allyl-4-nitrophenol**, should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure, including the presence and positions of the allyl, nitro, and hydroxyl groups.^[2]
- Mass Spectrometry (MS): To confirm the molecular weight (179.17 g/mol).^[1]
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the phenol and the N-O stretches of the nitro group.

Conclusion

The synthesis of **2-Allyl-4-nitrophenol** is effectively achieved through a two-step process involving O-allylation and a subsequent Claisen rearrangement. While the traditional thermal method is robust, the zinc-catalyzed protocol offers a milder and more efficient alternative. The choice of method may depend on available equipment, energy considerations, and sensitivity of other functional groups in more complex substrates. These protocols provide a solid foundation for researchers requiring this versatile chemical intermediate.

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